molecular formula C19H27NO3S B6789038 N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4'-oxane]-1-amine

N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4'-oxane]-1-amine

Cat. No.: B6789038
M. Wt: 349.5 g/mol
InChI Key: HEFBVKGWGMAHGJ-UHFFFAOYSA-N
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Description

N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4’-oxane]-1-amine is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4'-oxane]-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-24(21,22)14-18(6-7-18)13-20-17-16-5-3-2-4-15(16)12-19(17)8-10-23-11-9-19/h2-5,17,20H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFBVKGWGMAHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC1)CNC2C3=CC=CC=C3CC24CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4’-oxane]-1-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate alkene, followed by sulfonylation and subsequent spirocyclization. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4’-oxane]-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4’-oxane]-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4’-oxane]-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Known for their biological activity and used in drug discovery.

    Spirobarbiturates: Exhibit sedative and hypnotic properties.

    Spiropiperidines: Potential antibronchoconstrictor agents.

Uniqueness

N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4’-oxane]-1-amine is unique due to its specific spirocyclic structure and the presence of a sulfonyl group, which can impart distinct chemical and biological properties compared to other spirocyclic compounds.

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